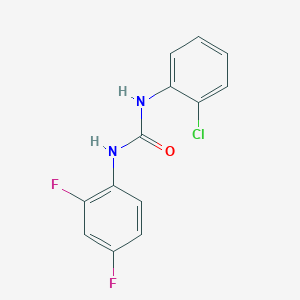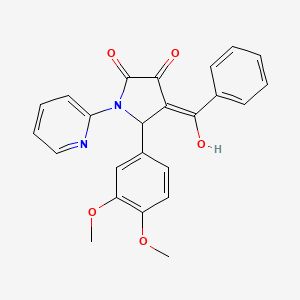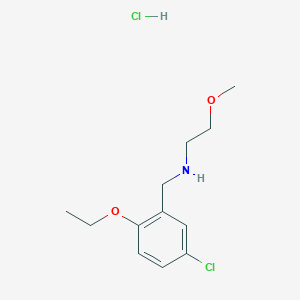![molecular formula C18H20FN3O2 B5369221 N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea, also known as EFU-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea is not fully understood, but it is believed to act through the modulation of various molecular targets, such as G protein-coupled receptors and ion channels. This compound has also been shown to inhibit the activity of various enzymes, such as tyrosine kinases and phosphodiesterases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the modulation of G protein-coupled receptors and ion channels, and the improvement of cognitive function in animal models. This compound has also been shown to have neuroprotective effects and can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea has several advantages for lab experiments, including its synthetic accessibility, its ability to modulate various molecular targets, and its potential applications in various fields. However, this compound also has several limitations, including its limited solubility and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea research, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the elucidation of its mechanism of action. This compound research may also lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea can be synthesized through a multistep process involving the reaction of 2-ethyl-5-fluoro-3-methylindole with formaldehyde, followed by the reaction of the resulting product with 2-furylmethylamine and isocyanate. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea has been extensively studied for its potential applications in various fields, including cancer research, drug development, and neuroscience. In cancer research, this compound has shown promising results as a potential anticancer agent, as it can inhibit the growth and proliferation of cancer cells. In drug development, this compound has been studied for its ability to modulate various molecular targets, such as G protein-coupled receptors and ion channels. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
1-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-3-16-11(2)15-8-13(19)7-12(17(15)22-16)9-20-18(23)21-10-14-5-4-6-24-14/h4-8,22H,3,9-10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGUKOODEYXVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=CC(=C2N1)CNC(=O)NCC3=CC=CO3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5369147.png)
![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylic acid](/img/structure/B5369167.png)
![4-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5369179.png)
![1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)

![N-benzyl-N-(2-hydroxyethyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5369200.png)
![N~3~-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5369215.png)
![1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)
